molecular formula C20H21NO4 B2420390 1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione CAS No. 862691-21-2

1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione

Cat. No. B2420390
CAS RN: 862691-21-2
M. Wt: 339.391
InChI Key: ZFDDLDYQJOMZNX-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione, also known as BMD, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. BMD is a derivative of indole-2,3-dione and has been synthesized using different methods.

Scientific Research Applications

Molecular Structure and Interactions

  • Molecular Structure Analysis : The compound demonstrates interesting molecular interactions. For instance, a similar compound, 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, shows weak intermolecular C—H⋯O and π–π stacking interactions in its crystal structure, contributing to its three-dimensional framework (Wu, Zheng, Cao, & Xiao, 2011).

Synthesis and Chemical Reactions

  • Novel Synthesis Methods : There are innovative approaches for synthesizing indoline-2,3-diones. A metal-free radical-coupling reaction has been developed for synthesizing indoline-2,3-diones, providing a simple and efficient route to construct C=O bonds without metal catalysts or bases (Ying, Zhu, Liang, & Wei, 2017).

Biological and Pharmacological Applications

  • Antitumor Agents : Indoline-2,3-dione derivatives, including compounds structurally related to 1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione, have been synthesized and evaluated for their potential as antitumor agents. Certain derivatives show promising inhibition of human acute promyelocytic leukemia (HL-60) cell growth (Li et al., 2014).

  • Cytotoxic Activities : Similar compounds, such as isatin derivatives, have been synthesized and evaluated for their in vitro cytotoxic activities against various cancer cell lines, displaying significant anticancer properties (Reddy, Pallela, Kim, Won, & Shim, 2013).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Indoline compounds, including those structurally related to this compound, are studied for their corrosion inhibition properties. These compounds are effective in inhibiting corrosion of metals in acidic environments, showing promise for industrial applications (Yadav, Sarkar, & Purkait, 2015).

  • Antibacterial and Anticorrosion : Indoline-2,3-dione derivatives have been reported for their antibacterial activities and potential as corrosion inhibitors, indicating their multifaceted applications in both biological and material science fields (Miao, 2014).

Sensory Applications

  • Colorimetric Detection : A novel spirooxazine derivative related to indoline-2,3-diones has been synthesized for colorimetric detection of certain cations, demonstrating the potential of these compounds in sensory applications (Pattaweepaiboon et al., 2020).

properties

IUPAC Name

1-[(4-butoxy-3-methoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-4-11-25-17-10-9-14(12-18(17)24-2)13-21-16-8-6-5-7-15(16)19(22)20(21)23/h5-10,12H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDDLDYQJOMZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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